Home > Products > Screening Compounds P44488 > Rp-8-Br-PET-cGMPS
Rp-8-Br-PET-cGMPS - 185246-32-6

Rp-8-Br-PET-cGMPS

Catalog Number: EVT-398763
CAS Number: 185246-32-6
Molecular Formula: C18H16BrN5NaO7PS
Molecular Weight: 580.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rp-8-Br-PET-cGMPS is a synthetic cyclic nucleotide analog of guanosine 3',5'-cyclic monophosphate (cGMP) []. It is widely used in scientific research as a potent and selective inhibitor of cGMP-dependent protein kinase type I (cGKI) [, , , , , , , , , , , , ].

Future Directions

[1] Effect of oxygen on cyclic GMP-dependent protein kinase-mediated relaxation in ovine fetal pulmonary arteries and veins. [] Sodium Nitroprusside-Induced Activation of Vascular Smooth Muscle BK Channels Is Mediated by PKG Rather Than by a Direct Interaction with NO [] The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase.[4] The Commonly Used cGMP-dependent Protein Kinase Type I (cGKI) Inhibitor Rp-8-Br-PET-cGMPS Can Activate cGKI in Vitro and in Intact Cells* [] Role of NO-cGMP-PKG pathway in the regulation of bone remodeling [] Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation. [] B-type natriuretic peptide prevents postnatal closure of ductus arteriosus by both vasodilation and anti-remodeling in neonatal rats. [] Adjacent bronchus attenuates pulmonary arterial contractility. [] Abstract 070: Superoxide And Hydrogen Peroxide Differentially Modulate Mouse Afferent Arteriolar Myogenic Responses Via Protein Kinase C And Protein Kinase G And Their Coupling To Membrane Potential [] Identification of competitive antagonists of the rod photoreceptor cGMP-gated cation channel: beta-phenyl-1,N2-etheno-substituted cGMP analogues as probes of the cGMP-binding site.[11] Renal medullary ETB receptors produce diuresis and natriuresis via NOS1.[12] Sustained therapeutic hypercapnia attenuates pulmonary arterial Rho-kinase activity and ameliorates chronic hypoxic pulmonary hypertension in juvenile rats.[13] Endothelium-Independent Hypoxic Contraction Is Prevented Specifically by Nitroglycerin via Inhibition of Akt Kinase in Porcine Coronary Artery[14] Preservation of cGMP-induced relaxation of pulmonary veins of fetal lambs exposed to chronic high altitude hypoxia: role of PKG and Rho kinase. [] Identification of competitive antagonists of the rod photoreceptor cGMP-gated cation channel: beta-phenyl-1,N2-etheno-substituted cGMP analogues as probes of the cGMP-binding site. [] Using cGMP analogues to modulate photoreceptor light sensitivity: Perspectives for the treatment of retinal degeneration [] 167 REGULATION OF PULMONARY VASCULAR SMOOTH MUSCLE CELL PROLIFERATION IN THE OVINE FETUS: ROLE OF CYCLIC GUANOSINE MONOPHOSPHATE-DEPENDENT PROTEIN KINASE. [] Implication of microRNAs in atrial natriuretic peptide and nitric oxide signaling in vascular smooth muscle cells. [] Modulation of hTREK-1 by carbon monoxide [] Involvement of cyclic nucleotide- and calcium-regulated pathways in phenobarbital-induced cytochrome P-450 3A expression in mouse primary hepatocytes.[21] Role of cGMP-dependent protein kinase in development of tolerance to nitric oxide in pulmonary veins of newborn lambs. [] Uroguanylin affects the calcium current in a complicated manner [] Synaptic plasticity and NO-cGMP-PKG signaling coordinately regulate ERK-driven gene expression in the lateral amygdala and in the auditory thalamus following Pavlovian fear conditioning. [] The Potential Role of Everlasting Flower (Helichrysum stoechas Moench) as an Antihypertensive Agent: Vasorelaxant Effects in the Rat Aorta [] Synaptic Plasticity and NO-cGMP-PKG Signaling Regulate Pre- and Postsynaptic Alterations at Rat Lateral Amygdala Synapses Following Fear Conditioning [] O óleo essencial de lippia microphylla cham. (verbenaceae) modula a via do Óxido nítrico para exercer efeito tocolítico em rata [] Melatonin inhibits nitric oxide signaling by increasing PDE5 phosphorylation in coronary arteries. [] PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis [] cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function [] Adipocyte-Specific Mineralocorticoid Receptor Overexpression in Mice Is Associated With Metabolic Syndrome and Vascular Dysfunction: Role of Redox-Sensitive PKG-1 and Rho Kinase [] Antispasmodic Effects and Action Mechanism of Essential Oil of Chrysactinia mexicana A. Gray on Rabbit Ileum [] cAMP-dependent protein kinase is in an active state in rat small arteries possessing a myogenic tone. [] Phosphorylation of blood vessel vasodilator-stimulated phosphoprotein at serine 239 as a functional biochemical marker of endothelial nitric oxide/cyclic GMP signaling.[34] Involvement of cGMP-dependent protein kinase in the relaxation of ovine pulmonary arteries to cGMP and cAMP. [] Protein kinase G may exert pro-degradation inhibition on nitric oxide synthase. [] Role of protein kinase G in nitric oxide- and cGMP-induced relaxation of newborn ovine pulmonary veins. [] Activation of Protein Kinase G After Repeated Cocaine Administration Is Necessary for the Phosphorylation of α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor GluA1 at Serine 831 in the Rat Nucleus Accumbens [] The guanylyl cyclase activator YC-1 directly inhibits the voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells. [] The systolic response to myocardial stretch in the normal and ischemic myocardium: the role of PKG and related pathways [] Role of Rho kinases in PKG-mediated relaxation of pulmonary arteries of fetal lambs exposed to chronic high altitude hypoxia. [] Involvement of NO/cGMP Signaling Pathway, Ca2+ and K+ Channels on Spasmolytic Effect of Everlasting Flower Polyphenolic Extract (Helichrysum stoechas (L.) Moench) [] cAMP-dependent protein kinase is in an active state in rat small arteries possessing a myogenic tone. [] Effects and mechanisms of action of sildenafil citrate in humanchorionic arteries [] Novel Pyrazolo[3,4-b] Pyridine Derivative (HLQ2g) Attenuates Hypoxic Pulmonary Hypertension via Restoring cGKI Expression and BMP Signaling Pathway

8-Br-cGMP

Compound Description: 8-Br-cGMP (8-bromoguanosine 3',5'-cyclic monophosphate) is a cell-permeable cGMP analog that acts as a PKG activator. It is frequently used to investigate the role of PKG in various cellular processes.

Relevance: 8-Br-cGMP serves as a direct pharmacological counterpart to Rp-8-Br-PET-cGMPS. While Rp-8-Br-PET-cGMPS inhibits PKG, 8-Br-cGMP activates it, making it a valuable tool for dissecting the opposing roles of these compounds in cGMP signaling pathways.

Rp-8-pCPT-cGMPS

Compound Description: Rp-8-pCPT-cGMPS (Rp-8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphorothioate) is another cGMP analog that exhibits inhibitory effects on PKG. It is often employed in research to investigate the role of PKG in various physiological processes.

KT-5823

Compound Description: KT-5823 is a commonly used, selective inhibitor of PKG. It is a cell-permeable compound that competes with cGMP for binding to the regulatory domain of PKG, thereby inhibiting its activity.

Relevance: Both KT-5823 and Rp-8-Br-PET-cGMPS are recognized inhibitors of PKG. Studies have explored their comparative efficacy in different experimental settings. For instance, Rp-8-Br-PET-cGMPS demonstrated greater potency in reversing 8-Br-cGMP-induced dilations in cerebral arteries compared to KT-5823.

Rp-8-Br-cGMPS

Compound Description: Rp-8-Br-cGMPS is another cGMP analog that acts as an inhibitor of PKG. It has been used in research to study the involvement of PKG in various cellular functions.

8-pCPT-cGMP

Compound Description: 8-pCPT-cGMP (8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate) is a cGMP analog known to activate both PKG and cyclic nucleotide-gated ion channels (CNG channels). It is commonly used in research to study the downstream effects of cGMP signaling.

PET-cGMP

Compound Description: PET-cGMP is a cGMP analog. While it does not directly activate CNG channels, it exhibits synergistic effects when co-applied with cGMP, indicating an interaction with the cGMP binding site.

Relevance: Both PET-cGMP and Rp-8-Br-PET-cGMPS belong to the family of PET-modified cGMP analogs. PET-cGMP's synergistic action with cGMP suggests it might interact with the CNG channel, although differently than Rp-8-Br-PET-cGMPS, which acts as a competitive antagonist. Understanding the structural differences that lead to these contrasting effects is important in cGMP analog research.

Sp-8-Br-PET-cGMPS

Compound Description: Sp-8-Br-PET-cGMPS is a unique cGMP analog. It acts as a potent activator of PKG type I but, importantly, functions as a competitive antagonist of CNG channels. This distinctive characteristic makes it valuable for differentiating between cGMP effects mediated by PKG activation and CNG channel activation.

Relevance: Although both Sp-8-Br-PET-cGMPS and Rp-8-Br-PET-cGMPS belong to the same family of cGMP analogs and share a similar base structure, they exhibit opposing actions on CNG channels. While Rp-8-Br-PET-cGMPS acts as an antagonist, Sp-8-Br-PET-cGMPS behaves as an agonist. This key difference makes Sp-8-Br-PET-cGMPS an essential tool for researchers aiming to pinpoint the specific roles of CNG channels and PKG in cGMP signaling pathways.

Overview

Rp-8-Bromo-PET-cyclic Guanosine Monophosphate is a synthetic analog of cyclic guanosine monophosphate, designed to serve as a potent and selective inhibitor of cyclic guanosine monophosphate-dependent protein kinases and retinal cyclic guanosine monophosphate-gated ion channels. This compound is particularly significant in research related to retinal diseases and cellular signaling pathways involving cyclic nucleotides.

Source

Rp-8-Bromo-PET-cyclic Guanosine Monophosphate is commercially available from various suppliers, including BIOLOG Life Science Institute and R&D Systems. It is often utilized in biochemical research due to its specific inhibitory properties against various protein kinases.

Classification

This compound falls under the category of nucleotide analogs, specifically targeting cyclic nucleotide signaling pathways. Its classification as a selective competitive inhibitor makes it valuable in pharmacological studies.

Synthesis Analysis

Methods

The synthesis of Rp-8-Bromo-PET-cyclic Guanosine Monophosphate typically involves the modification of natural nucleotide structures. The process includes:

  1. Selection of precursors: The synthesis begins with the selection of guanosine derivatives.
  2. Bromination: The hydrogen atom at position 8 of the nucleobase is replaced with bromine.
  3. Phosphorylation: The cyclic phosphate moiety is formed, often involving sulfur modifications to enhance stability and lipophilicity.
  4. Purification: High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity levels (typically >99%) for experimental use.

Technical details regarding the synthesis can be found in various biochemical literature sources, which detail the specific reaction conditions and purification methods used to obtain this compound .

Molecular Structure Analysis

Structure

The molecular formula of Rp-8-Bromo-PET-cyclic Guanosine Monophosphate is C18H14BrN5O6PSC_{18}H_{14}BrN_{5}O_{6}PS. It has a molecular weight of 562.3 g/mol. The structure features a brominated purine base, with a cyclic phosphate group modified by sulfur, contributing to its unique properties compared to natural cyclic guanosine monophosphate.

Data

  • CAS Number: 172806-20-1
  • Molecular Weight: 562.3 g/mol
  • Absorption Maximum: 256 nm
  • Extinction Coefficient: 40,000 L·mol⁻¹·cm⁻¹
  • Lipophilicity: 2.83 .
Chemical Reactions Analysis

Reactions

Rp-8-Bromo-PET-cyclic Guanosine Monophosphate participates in several biochemical reactions:

  1. Inhibition of Protein Kinases: It acts as a competitive inhibitor for cyclic guanosine monophosphate-dependent protein kinases, showing varying inhibition constants (Ki) across different isoforms:
    • Protein Kinase G Iα: Ki = 35 nM
    • Protein Kinase G Iβ: Ki = 30 nM
    • Protein Kinase G Type II: Ki = 450 nM .
  2. Resistance to Phosphodiesterases: This compound exhibits metabolic stability against mammalian phosphodiesterases, which typically degrade cyclic nucleotides, thus prolonging its action within biological systems .

Technical details regarding these reactions can be explored through kinetic studies and enzyme assays documented in pharmacological research .

Mechanism of Action

Process

The mechanism by which Rp-8-Bromo-PET-cyclic Guanosine Monophosphate exerts its effects involves:

  1. Binding to Protein Kinases: Upon administration, this compound selectively binds to cyclic guanosine monophosphate-dependent protein kinases, inhibiting their activity and thereby modulating downstream signaling pathways.
  2. Inhibition of Ion Channels: It also inhibits retinal cyclic guanosine monophosphate-gated ion channels, which are crucial for phototransduction in retinal cells, providing potential therapeutic effects in retinal degenerative diseases .

Data from studies indicate that Rp-8-Bromo-PET-cyclic Guanosine Monophosphate can effectively reduce the overactivation of these signaling pathways, which are associated with cell death mechanisms in conditions like retinitis pigmentosa .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The compound demonstrates high selectivity for its targets compared to other cyclic nucleotide analogs, making it a superior choice for experimental applications focused on cyclic nucleotide signaling .

Applications

Scientific Uses

Rp-8-Bromo-PET-cyclic Guanosine Monophosphate has several applications in scientific research:

  1. Retinal Research: It is utilized in studies investigating photoreceptor protection and mechanisms underlying retinal degeneration.
  2. Signal Transduction Studies: Researchers employ this compound to dissect the roles of cyclic guanosine monophosphate-dependent pathways in various physiological processes.
  3. Pharmacological Research: Its inhibitory properties make it valuable for developing therapeutic strategies targeting diseases linked to dysregulated cyclic nucleotide signaling .

Properties

CAS Number

185246-32-6

Product Name

Rp-8-Br-PET-cGMPS

IUPAC Name

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate

Molecular Formula

C18H16BrN5NaO7PS

Molecular Weight

580.3 g/mol

InChI

InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1

InChI Key

PNUXBFRWMZKKAJ-IPZAVTHYSA-M

SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.